5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene

Overview

Description

5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is a fluorinated nitrobenzene compound with a range of applications in scientific research. It is a colorless, volatile solid with a melting point of -27°C and a boiling point of 102°C. The compound is insoluble in water, but is soluble in organic solvents like ethanol, acetone, and ethyl ether. It is a versatile compound with a wide range of uses in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a similar compound, was synthesized with a 90% yield, showcasing the potential for efficient production of fluorinated nitrobenzenes. X-ray crystallography confirmed its structure, indicating the feasibility of detailed structural analysis for similar compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Fluorine-18 Production

The production of fluorine-18, a crucial isotope in PET imaging, involves nucleophilic substitutions in compounds like 1-[18F]fluoro-4-nitrobenzene. This highlights the role of fluorinated nitrobenzenes in medical imaging technologies (Knust, Machulla, & Roden, 1986).

Molecular Structure Studies

Studies on various fluorine-substituted nitrobenzenes, including 2-fluoro-, 2,4-difluoro-, and 2,5-difluoronitrobenzene, have contributed to understanding the internal rotation potential and molecular structure of these compounds. This research aids in the development of new materials and pharmaceuticals (Larsen & Nielsen, 2014).

Electron Spin Resonance Studies

The electron spin resonance of nitro- and fluoro-substituted radicals, including those in nitrobenzene, provides insights into the electronic properties of these molecules. This information is vital for the development of organic electronic materials (Kulkarni & Trapp, 1986).

Photochemistry for Synthesis

Photochemistry of 2-nitroarenes, involving compounds like 2-nitrophenyl-α-trifluoromethyl carbinols, is significant for synthesizing high-value fluoromethylated products. This method is essential for producing biologically active compounds and materials (Belligund et al., 2019).

Reactions and Magnetic Resonance Studies

The reactions of fluorinated nitrobenzenes and their magnetic resonance spectra, as demonstrated in compounds like 2-Fluoro-5-nitrobenzonitrile, offer valuable insights for the development of new chemical sensors and diagnostic tools (Wilshire, 1967).

Polymorphonuclear Leukocyte Function Inhibition

Bifunctional fluorinated nitrobenzenes have been shown to inhibit functions of rabbit polymorphonuclear leukocytes. This discovery could lead to new anti-inflammatory agents or immune system modulators (Elferink & Deierkauf, 1984).

Fluorination for Aromatic Substrates

The use of compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium in the fluorination of aromatic substrates, including nitrobenzene, is key for synthesizing new fluorinated materials with potential applications in various industries (Banks et al., 2003).

Smectogenic Compounds Analysis

Molecular ordering studies of smectogenic compounds related to fluorinated nitrobenzenes, such as FLUORO1 and FLUORO2, are crucial for understanding liquid crystal displays and advanced optical materials (Ojha & Pisipati, 2003).

SNAr Reactions

Studies on SNAr reactions in fluorine-substituted nitrobenzenes, like 3-fluoro-4-chloronitrobenzene, provide insights into electrophilic substitution reactions essential for pharmaceutical synthesis and material science (Cervera, Marquet, & Martin, 1996).

Safety and Hazards

properties

IUPAC Name |

4-fluoro-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-5-1-2-7(6(3-5)13(14)15)16-4-8(10,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIRBTKVPRXFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

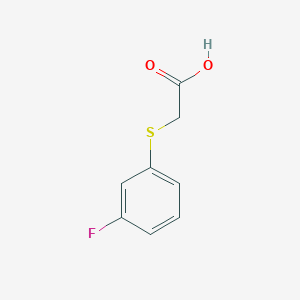

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)

![Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041592.png)

![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B3041595.png)

![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)

![ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B3041604.png)